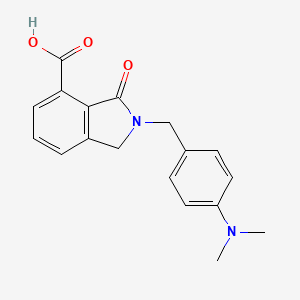

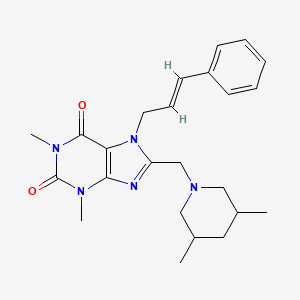

2-(4-(Dimethylamino)benzyl)-3-oxoisoindoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(Dimethylamino)benzyl)-3-oxoisoindoline-4-carboxylic acid is a chemical compound with a complex structure. It falls within the class of isoindoline derivatives and exhibits intriguing pharmacological properties. Its molecular formula is C₁₃H₁₉NO₂·HCl , and its molecular weight is approximately 257.76 g/mol .

Scientific Research Applications

Synthesis and Catalysis

- The compound has been implicated in efficient synthesis processes. For example, a study discusses the efficient synthesis of 3-oxoisoindolines from 2-carboxybenzaldehyde, TMSCN, and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst. This process yields substituted 3-oxoisoindoline-1-carbonitriles or corresponding C1 primary amides, depending on the reaction conditions, highlighting its potential in synthetic chemistry (Nammalwar et al., 2015).

Photocleavage and Molecular Interaction

- A study has explored the photocleavage properties of 1-acyl-7-nitroindolines, which generate carboxylic acids and 7-nitrosoindoles upon photolysis. This process is influenced by the presence of electron-donating substituents like 4-dimethylamino groups. The study reveals that while 4-methoxy substitution increases photolysis efficiency, the 4-dimethylamino analogue is essentially inert, underscoring the nuanced impact of substituents on chemical reactivity (Papageorgiou & Corrie, 2000).

Structural and Crystal Engineering

- Another research domain where this compound finds relevance is in crystal and structural engineering. For instance, a study discusses the creation of ternary multicomponent crystals utilizing charge-transfer interactions, where a common pairing of 3,5-dinitrobenzoic acid and 4,4'-bipyridine with a series of amino-substituted aromatic compounds, including 4-(N,N-dimethylamino)benzoic acid, forms the basis of the crystal structures. The study highlights the creation of crystals through complementary charge-transfer and hydrogen-bonding interactions, indicating the compound's role in studying molecular interactions and crystal formation (Seaton et al., 2013).

Material Sciences and Chromophoric Systems

- The compound has also been investigated in the context of material sciences. For instance, a study involves the synthesis of a chromophoric system using 2-(5-(4-dimethylamino-benzylidine)-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid, which is incorporated into starch through esterification. The modified starch exhibits enhanced light absorption and stability properties, indicating the potential of such systems in the development of environmentally friendly, photoactive materials for applications in dyes, inks, and paints (Chandran et al., 2012).

Future Directions

properties

IUPAC Name |

2-[[4-(dimethylamino)phenyl]methyl]-3-oxo-1H-isoindole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-19(2)14-8-6-12(7-9-14)10-20-11-13-4-3-5-15(18(22)23)16(13)17(20)21/h3-9H,10-11H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIRTLQHSPOKTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CN2CC3=C(C2=O)C(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Dimethylamino)benzyl)-3-oxoisoindoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2377961.png)

![(E)-N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2377969.png)

![3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2377973.png)

![2-(1-methyl-1H-indol-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377975.png)

![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B2377977.png)

![1-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2377984.png)